

# Technical Guide: 3,5-Dichlorophenylboronic Acid in Synthetic Chemistry

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## Compound of Interest

Compound Name: 3,5-Dichlorophenylboronic acid

Cat. No.: B043032

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dichlorophenylboronic acid**, a key reagent in modern organic synthesis. It covers its core chemical properties, applications, and a detailed experimental protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

## Core Properties and Specifications

**3,5-Dichlorophenylboronic acid** is a white to off-white crystalline powder.<sup>[1]</sup> Its chemical and physical properties are summarized below, providing essential data for reaction planning and safety assessments.

Property	Value	Citation(s)
Molecular Weight	190.82 g/mol	[2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BCl <sub>2</sub> O <sub>2</sub>	[2][3][4]
CAS Number	67492-50-6	[1][2][3]
Physical Appearance	White to off-white powder or crystals	[1]
Melting Point	315 °C	[1]
Synonyms	(3,5-Dichlorophenyl)dihydroxyborane, 3,5-Dichlorobenzeneboronic acid	[2][3]
InChI Key	DKYRKAIKWFFHQHM-UHFFFAOYSA-N	[2]
SMILES	OB(O)c1cc(Cl)cc(Cl)c1	[2]

## Applications in Research and Drug Development

**3,5-Dichlorophenylboronic acid** is a versatile building block, primarily utilized for the formation of carbon-carbon bonds. Its most prominent application is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and organic electronic materials.[6]

Key applications include:

- **Synthesis of Biaryl Compounds:** Creating complex molecular scaffolds for drug discovery.[6]
- **Pharmaceutical Intermediates:** Serving as a precursor for the synthesis of various inhibitors and active pharmaceutical ingredients (APIs).
- **Functionalized Materials:** Used in the development of advanced polymers and materials for organic electronics.[6]

- Other Catalytic Reactions: It also serves as a reactant in trifluoromethylation, cyanation, and lithiation reactions to create other functionalized derivatives.[\[1\]](#)

## Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **3,5-Dichlorophenylboronic acid** to synthesize a biaryl compound. This procedure is adapted from established methodologies for similar couplings.

Objective: To synthesize a 3,5-dichloro-substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv)
- **3,5-Dichlorophenylboronic acid** (1.1 - 1.5 equiv)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]) (1-5 mol%)
- Base (e.g., Potassium Carbonate [K<sub>2</sub>CO<sub>3</sub>] or Potassium Phosphate [K<sub>3</sub>PO<sub>4</sub>]) (2.0 - 3.0 equiv)
- Anhydrous, Degassed Solvent System (e.g., Toluene/Water/Methanol mixture, or 1,4-Dioxane/Water)
- Inert Gas (Argon or Nitrogen)
- Schlenk flask or sealed reaction vessel

Procedure:

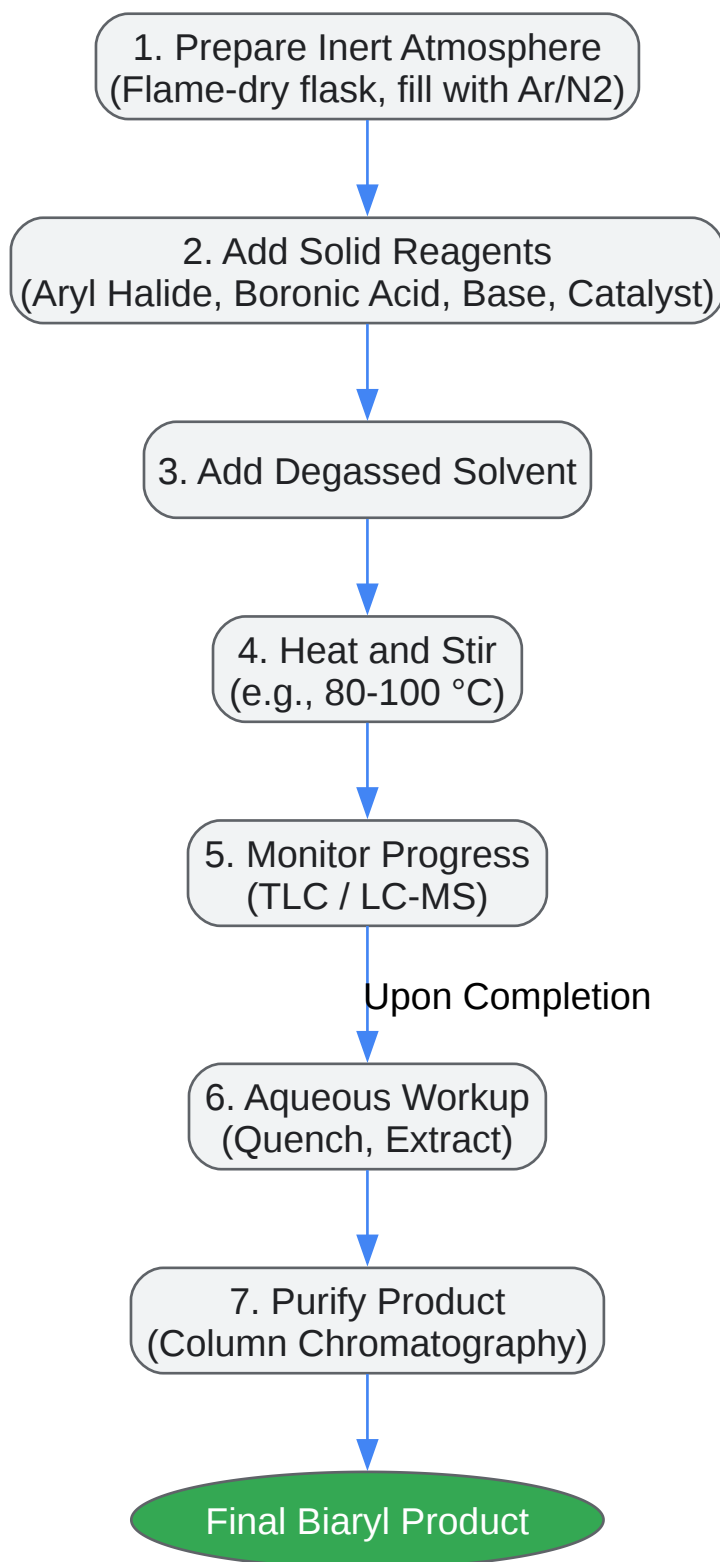
- Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
- Reagent Addition: To the flask, add the aryl halide (1.0 equiv), **3,5-Dichlorophenylboronic acid** (1.1 equiv), the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv), and the palladium catalyst (e.g.,

$\text{Pd(PPh}_3)_4$ , 3 mol%).

- Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Water, and Methanol) via cannula or syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.

## Visualization of Key Processes

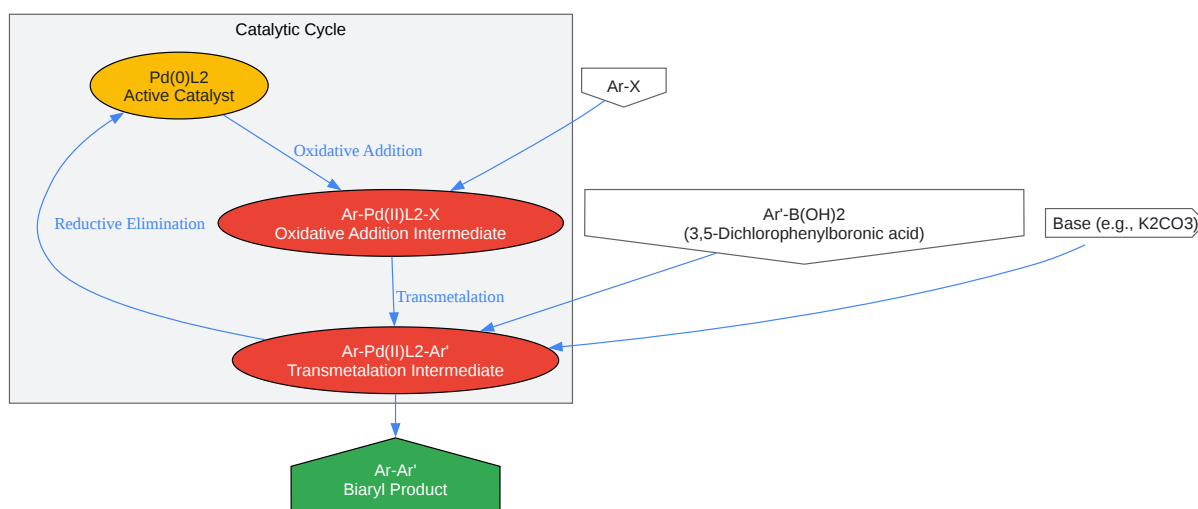
The logical workflow and the catalytic cycle are crucial for understanding the Suzuki-Miyaura reaction.



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General workflow for a Suzuki-Miyaura coupling experiment.

The reaction proceeds via a well-defined catalytic cycle involving the palladium catalyst.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [Technical Guide: 3,5-Dichlorophenylboronic Acid in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043032#3-5-dichlorophenylboronic-acid-molecular-weight]

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